tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Description
tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure with a hydroxyl group at position 6 and a tert-butyl carbamate (Boc) protecting group at the nitrogen of the azaspiro ring. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antimalarial agents targeting Plasmodium phosphatidylinositol 4-kinase (PI4K) and host platelet formation pathways . Its spirocyclic architecture enhances conformational rigidity, which can improve binding specificity to biological targets .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-9(14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
PWLIWKPGTSURNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12CC2)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate
- The key step involves reacting tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with a suitable hydroxylating agent.
- Common hydroxylating agents include peracids or other electrophilic oxygen donors.
- The reaction is carried out in anhydrous solvents such as DCM or THF.
- Temperature is maintained at room temperature to prevent side reactions and degradation.
- Reaction time varies depending on reagent and scale but typically ranges from several hours to overnight.
Purification and Isolation
- After completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography.
- Eluents typically consist of dichloromethane:methanol mixtures (e.g., 20:1) to achieve good separation.
- The purified product is obtained as a white solid or oil depending on the scale and conditions.
Alternative Synthetic Routes
- Some methods involve the use of ammonium hydroxide in methanol at low temperatures (0–20 °C) for extended periods (7–16 hours) to convert related spirocyclic intermediates into hydroxy derivatives.
- For example, 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives can be converted to hydroxy-substituted products by treatment with aqueous ammonia in methanol, followed by concentration under reduced pressure.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxylation | Hydroxylating agent (e.g., peracid) | DCM or THF | Room temperature | Several hours | Variable, typically moderate to high | Controlled addition to avoid over-oxidation |
| Ammonium hydroxide treatment | Aqueous NH4OH (6 mL) | Methanol (4 mL) | 0–20 °C | 7–16 hours | Up to 100% (crude) | Used for related spiro intermediates |
| Purification | Silica gel chromatography | DCM:MeOH (20:1) | Ambient | N/A | N/A | Essential for product isolation |
For experimental applications, tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is often prepared as stock solutions at various molarities. A typical preparation table is as follows:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.4053 | 0.8811 | 0.4405 |
| 5 mg | 22.0264 | 4.4053 | 2.2026 |
| 10 mg | 44.0529 | 8.8106 | 4.4053 |
Note: Volumes calculated based on molecular weight 227.3 g/mol.
- The reaction conditions (solvent, temperature, reagent equivalents) significantly influence the yield and purity.
- Room temperature reactions in DCM or THF provide optimal balance between reactivity and stability.
- Use of co-solvents and stepwise addition of reagents can improve solubility and reaction control.
- Purification by silica gel chromatography is critical to remove side products and unreacted starting materials.
- Alternative hydroxylation methods and ammonium hydroxide treatments offer routes to related hydroxy spiro compounds with high yields.
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|---|
| Hydroxylation | tert-butyl 4-azaspiro[2.5]octane-4-carboxylate | Hydroxylating agent (e.g., peracid) | DCM or THF | Room temp | Several hours | Moderate to high | Silica gel chromatography |
| Ammonium hydroxide treatment | 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Aqueous NH4OH | Methanol | 0–20 °C | 7–16 hours | Up to 100% (crude) | Concentration under reduced pressure |
The preparation of this compound is well-established through hydroxylation of azaspiro precursors under mild conditions. The use of common organic solvents and controlled reaction parameters ensures good yields and product purity. Alternative methods involving ammonium hydroxide provide complementary routes to related hydroxy spiro compounds. These preparation methods support the compound’s application in medicinal chemistry and synthetic research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various esters or amides depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate serves as a versatile building block in organic synthesis. Its spirocyclic framework allows for further functionalization, making it useful for constructing complex molecules used in pharmaceuticals and agrochemicals.
The compound exhibits several biological activities that are currently under investigation:
- Antioxidant Activity : Studies have shown that it can mitigate oxidative stress, potentially benefiting conditions related to oxidative damage.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from damage due to oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, indicating its potential use in treating inflammatory disorders.
| Assay Type | Result | Reference |
|---|---|---|
| Antioxidant Activity | IC50 = 12 µM | |
| Neuroprotection | Significant reduction in neuronal apoptosis | |
| Anti-inflammatory | Inhibition of TNF-alpha production by 30% |
| Study Type | Findings |
|---|---|
| Neuroprotection | Improved cognitive function in Alzheimer's model |
| Anti-inflammatory | Reduced joint swelling and pain in arthritis model |
Case Study 1: Neuroprotective Effects
A peer-reviewed study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a marked increase in cell viability and a decrease in markers of oxidative damage when treated with the compound.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound in a murine model of colitis. Findings revealed that treatment led to a significant reduction in inflammatory cytokines and improved histological scores compared to control groups.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its functional groups and overall structure. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The tert-butyl carbamate-protected azaspiro[2.5]octane scaffold is a versatile template for drug discovery. Key analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Azaspiro[2.5]octane Derivatives
Key Observations:
- Hydroxyl vs. The oxo group may enhance reactivity toward nucleophiles, making it useful in ketone-based conjugations .
- Amino vs. Benzyl Groups: The 7-benzyl-4,7-diaza variant introduces steric bulk and aromaticity, which could modulate membrane permeability in drug candidates. In contrast, the 6-amino analog provides a primary amine for further functionalization .
- Boc Protection : All compounds utilize the tert-butyl carbamate group to protect the spirocyclic amine, enabling selective deprotection (e.g., via trifluoroacetic acid) during synthesis .
Biological Activity
tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate (CAS No. 1205542-21-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 227.3 g/mol
- IUPAC Name : tert-butyl (4R)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
- CAS Number : 1205542-21-7
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antibacterial agent and its effects on specific biological pathways.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives of azaspiro compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting a broad-spectrum antibacterial potential.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tert-butyl azaspiro derivative | Antibacterial against E. coli | <0.03125 | |
| Tert-butyl azaspiro derivative | Antibacterial against S. aureus | 0.25 |
These findings suggest that this compound could be an effective candidate for further development as an antibacterial agent.
The mechanism through which azaspiro compounds exert their biological effects often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription processes. Compounds that inhibit these enzymes can lead to bacterial cell death, making them valuable in the fight against antibiotic-resistant strains.
Case Studies
-
Study on Antitubercular Activity :
A study evaluated the antitubercular activity of various azaspiro compounds, including those similar to tert-butyl 6-hydroxy derivatives. The results indicated that these compounds had comparable efficacy to established antitubercular drugs like rifampicin against sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . -
Inhibition of Enzymatic Activity :
In vitro assays demonstrated that certain derivatives of azaspiro compounds inhibited DNA gyrase and topoisomerase IV with IC50 values in the low nanomolar range, showcasing their potential as dual inhibitors in bacterial infections .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate derivatives?
- Methodological Answer : Iridium-catalyzed enantioselective amination is a key strategy for synthesizing spirocyclic tert-butyl-protected azaspiro compounds. For example, allyl acetate and Boc-protected diazaspiro intermediates react under optimized conditions (70°C, DMF) to yield products with high enantiomeric excess (e.g., 95% ee) and yields up to 98% . Purification via silica gel column chromatography (hexane:ethyl acetate gradients) and characterization by ¹H/¹³C NMR, HRMS, and FTIR are critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Refrigerate in airtight containers under dry, ventilated conditions to prevent hydrolysis of the tert-butyl ester or hydroxyl group .
- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation or skin contact. Electrostatic charge buildup must be mitigated during transfer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., spirocyclic ring protons) and confirms tert-butyl group integrity .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) enhance enantioselectivity .
- Reaction Monitoring : Use chiral HPLC (e.g., Daicel Chiralpak columns) to track ee values during kinetic resolution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require lower temperatures to suppress racemization .
Q. How can contradictions in reaction yields or purity be resolved during synthesis?
- Methodological Answer :
- Variable Analysis : Optimize catalyst loading (e.g., 2–5 mol%), temperature (60–80°C), and substrate ratios to address yield inconsistencies .
- Purity Challenges : Residual DMF can interfere with crystallization; employ repeated hexane/ethyl acetate washes or activated charcoal treatment .
Q. What computational approaches predict the conformational dynamics of this spirocyclic compound?
- Methodological Answer :
- DFT Calculations : Model spiro ring strain and tert-butyl group steric effects using Gaussian or ORCA software.
- MD Simulations : Analyze solvent interactions (e.g., water vs. DMSO) to assess hydrolytic stability of the ester group .
Q. How can researchers evaluate the biological activity of derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition or GPCR modulation using derivatives functionalized at the hydroxyl or spirocyclic nitrogen .
- Metabolic Stability : Use hepatic microsome models (e.g., human liver microsomes) to assess tert-butyl group resistance to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
